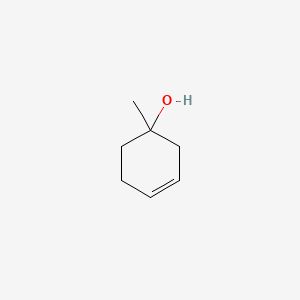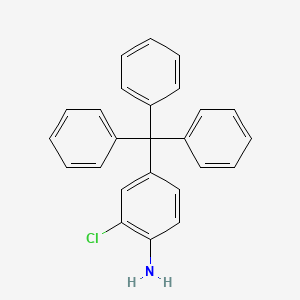
2-Chloro-4-tritylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-tritylaniline is an organic compound with the molecular formula C25H20ClN and a molecular weight of 369.898 g/mol It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a trityl group (triphenylmethyl) and a chlorine atom is substituted at the ortho position relative to the amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-tritylaniline typically involves the reaction of 2-chloroaniline with triphenylmethyl chloride in the presence of a base such as pyridine . The reaction proceeds via nucleophilic substitution, where the amino group of 2-chloroaniline attacks the trityl chloride, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Chloro-4-tritylaniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction:
Coupling Reactions: The trityl group can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like palladium acetate and triphenylphosphine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce complex organic molecules with extended conjugation.
科学的研究の応用
2-Chloro-4-tritylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-4-tritylaniline is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the trityl group may interact with hydrophobic pockets in proteins, while the chlorine atom may participate in halogen bonding interactions. Further research is needed to elucidate the exact mechanism of action.
類似化合物との比較
Similar Compounds
4-Tritylaniline: Similar structure but lacks the chlorine atom.
2-Chloroaniline: Similar structure but lacks the trityl group.
Triphenylmethyl Chloride: Used in the synthesis of 2-Chloro-4-tritylaniline.
Uniqueness
This compound is unique due to the presence of both the trityl group and the chlorine atom, which confer distinct chemical and physical properties
特性
CAS番号 |
95745-23-6 |
|---|---|
分子式 |
C25H20ClN |
分子量 |
369.9 g/mol |
IUPAC名 |
2-chloro-4-tritylaniline |
InChI |
InChI=1S/C25H20ClN/c26-23-18-22(16-17-24(23)27)25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H,27H2 |
InChIキー |
JSVSFYWXXNKBJV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=C(C=C4)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


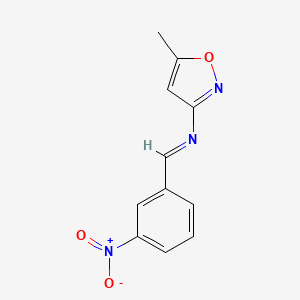
![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11956366.png)


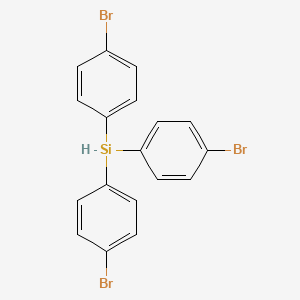


![ethyl 4-benzyl-1-(4-fluorobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11956403.png)
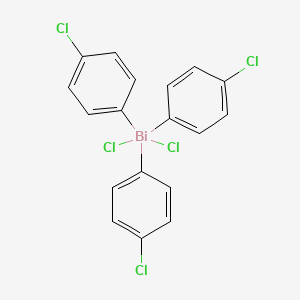
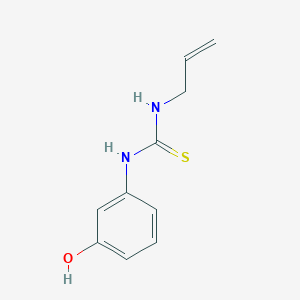


![N-ethyl-N-methyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B11956440.png)
